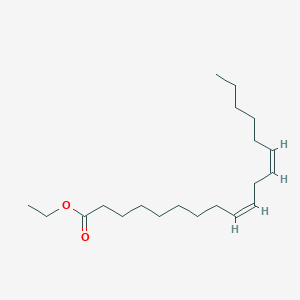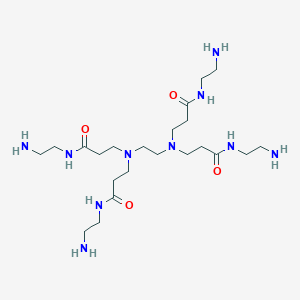
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Descripción general
Descripción
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution is a type of dendritic polymer, which is categorized under the class of poly (amidoamine) or PAMAM . It is prepared by a two-step reaction that forms generations around the central ethylenediamine core . It consists of nitrogen and amide as functional groups that are structured in a regular branched upon branched pattern .
Synthesis Analysis
The synthesis of PAMAM dendrimer involves a two-step reaction that forms generations around the central ethylenediamine core . The dendrimers are “grown” off a central core in an iterative manufacturing process, with each subsequent step representing a new “generation” of dendrimer .Molecular Structure Analysis
The molecular structure of PAMAM dendrimer, ethylenediamine core, generation 0.0 solution consists of an ethylenediamine core, a repetitive branching amidoamine internal structure, and a primary amine terminal surface . The molecular weight of this dendrimer is 516.68 .Physical And Chemical Properties Analysis
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution is a liquid with a density of 0.854 g/mL at 25 °C . It has a refractive index of 1.364 . The concentration of the solution is 20 wt. % in methanol .Aplicaciones Científicas De Investigación
Drug and Gene Delivery
PAMAM dendrimers are utilized in drug and gene delivery due to their ability to encapsulate therapeutic agents within their structure. They can improve bioavailability and solubility of drugs, and their surface can be modified to target specific cells or tissues, enhancing the selectivity and efficacy of treatments .
Imaging
These dendrimers are also used in imaging applications. Their surface chemistry can be tailored to carry imaging agents, which helps in providing clearer and more precise images for diagnostic purposes .
Inhibition of Amyloid Aggregation
In the context of neurodegenerative diseases, PAMAM dendrimers have shown promise in inhibiting amyloid aggregation, which is a key factor in conditions like Alzheimer’s disease .
Targeted Delivery Systems
By attaching directing groups to PAMAM dendrimers, they can be engineered to deliver drugs or bioactive compounds selectively to a specific organ or tissue, improving treatment outcomes .
Catalysis
PAMAM dendrimers are used as catalysts due to their highly branched structure which provides a large surface area for catalytic reactions. This application spans across various industries including pharmaceuticals and environmental management .
Wastewater Treatment
Their ability to bind with various substances makes them useful in wastewater treatment processes. They can help in removing contaminants effectively from wastewater before it is released back into the environment .
Imaging and Biosensors
The unique properties of PAMAM dendrimers make them suitable for use in biosensors and imaging technologies, aiding in the detection and diagnosis of diseases .
Molecular Simulation Technology
In scientific research, molecular simulation technology utilizes PAMAM dendrimers to understand and predict the behavior of molecules in various applications, including medicine and pharmaceuticals .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLDUJVTGGYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399812 | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide | |
CAS RN |
155773-72-1 | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do PAMAM dendrimers interact with cell membranes?
A1: PAMAM dendrimers interact with cell membranes primarily through electrostatic interactions. Their positively charged amine termini bind to negatively charged components of the cell membrane, such as phospholipids. Studies have shown that the strength of this interaction depends on the dendrimer generation (size) and surface charge. For instance, higher generation dendrimers like G5.0-OH exhibit stronger interactions than lower generation dendrimers. [] This interaction can lead to membrane disruption, which may contribute to their cytotoxicity at higher concentrations. [, , ] Additionally, the presence of negatively charged lipids like POPG enhances the interaction, while neutral lipids like POPC show weaker interactions. []
Q2: Can PAMAM dendrimers penetrate cells?
A2: Yes, PAMAM dendrimers can penetrate cells, and their uptake efficiency is influenced by factors like generation, surface charge, and cell type. [, , , ] Fluorescence microscopy studies demonstrate their presence within various cell types, including hepatocellular carcinoma cells (HepG2) [] and microalgae. []
Q3: What are the downstream effects of PAMAM dendrimers within cells?
A3: PAMAM dendrimers can trigger various cellular responses, including:
- Autophagy: Studies have shown that PAMAM dendrimers can induce autophagy in hepatocellular carcinoma cells [] and human liver cells. [] This process involves the formation of autophagosomes, which engulf and degrade cellular components. The Akt/mTOR and Erk1/2 signaling pathways have been implicated in this process. [, ]
- Cytotoxicity: While promising for drug delivery, PAMAM dendrimers can exhibit cytotoxicity, particularly at higher generations and concentrations. [, , ] This toxicity is often attributed to their interactions with cell membranes, leading to disruption and cell death.
- Oxidative stress: Research indicates that PAMAM dendrimers can induce oxidative stress in both microalgae and cyanobacteria. [] This stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
Q4: How does the surface charge of PAMAM dendrimers influence their biological activity?
A4: The surface charge of PAMAM dendrimers plays a critical role in their interaction with biological systems. Cationic PAMAM dendrimers, with their positively charged amine groups, show a higher affinity for negatively charged cell membranes and DNA. [, ] This strong interaction can enhance cellular uptake but also increase their cytotoxic potential. [] In contrast, anionic or neutral dendrimers exhibit reduced interactions, potentially leading to lower toxicity but also reduced cellular uptake. []
Q5: Can PAMAM dendrimers be used for drug delivery?
A5: Yes, PAMAM dendrimers show promise as drug delivery vehicles due to their ability to encapsulate drug molecules and their potential for targeted delivery. [, , , ] Their branched structure allows for the loading of therapeutic agents within their interior or by conjugation to their surface. Surface modifications, such as PEGylation, can further enhance their biocompatibility and circulation time. []
Q6: What is the molecular formula and weight of a PAMAM dendrimer?
A6: PAMAM dendrimers don't have a single molecular formula or weight. Their structure is defined by their generation (G), which represents the number of branching points from the core. Each generation doubles the number of surface groups and significantly increases the molecular weight. For example, a G0 PAMAM dendrimer starts with an ethylenediamine core and has a molecular weight of 517 g/mol, while a G4 dendrimer has a molecular weight of around 14,215 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize PAMAM dendrimers?
A7: Several spectroscopic techniques are used to characterize PAMAM dendrimers, including:
- Nuclear Magnetic Resonance (NMR): NMR is used to confirm the structure of synthesized dendrimers, analyze their interactions with other molecules like drugs or lipids, and study their solution behavior. [, , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the dendrimer structure and confirm successful conjugation with other molecules. [, ]
- Mass Spectrometry (MS): MS techniques, including MALDI-TOF and ESI-QTOF, are used to determine the molecular weight and purity of synthesized dendrimers. [, ]
Q8: How stable are PAMAM dendrimers under different conditions?
A8: PAMAM dendrimer stability depends on the environmental conditions, including:
- pH: They are generally stable over a wide pH range, but extreme pH values can lead to hydrolysis of the amide bonds, especially for higher generations. []
- Temperature: Elevated temperatures can cause degradation, particularly in the presence of oxygen. []
Q9: What strategies can improve the stability of PAMAM dendrimers?
A9: Several strategies can enhance the stability of PAMAM dendrimers:
- Surface modification: PEGylation, acetylation, or conjugation with other molecules can improve stability, reduce toxicity, and enhance biocompatibility. [, , ]
Q10: What are the potential applications of PAMAM dendrimers beyond drug delivery?
A10: PAMAM dendrimers hold promise for various applications, including:
- Gene delivery: Their ability to complex with DNA makes them attractive non-viral vectors for gene therapy. [, , ]
- Catalysis: Dendrimers can act as scaffolds for immobilizing catalysts, leading to enhanced activity and selectivity in various chemical reactions. [, ]
- Wastewater treatment: PAMAM dendrimers can be used to remove heavy metal ions from contaminated water due to their high binding capacity. []
Q11: What are the current limitations and future directions for PAMAM dendrimer research?
A11: While promising, PAMAM dendrimer research faces some challenges, including:
- Toxicity: Addressing the cytotoxicity concerns, especially for higher generations, is crucial for their safe use in biomedical applications. [, , ]
- Targeted delivery: Improving the targeting specificity of dendrimer-based drug delivery systems to minimize off-target effects is an ongoing area of research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




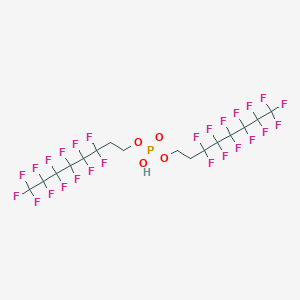





![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

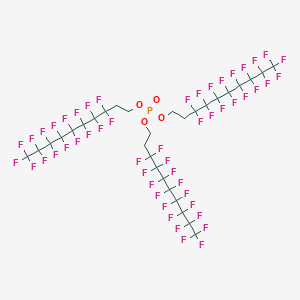
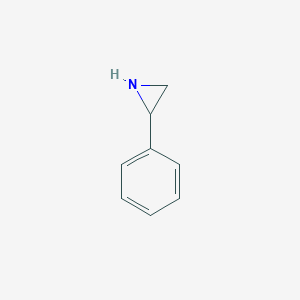
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
